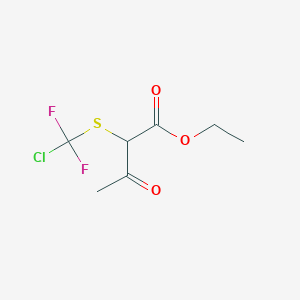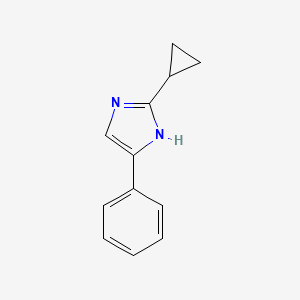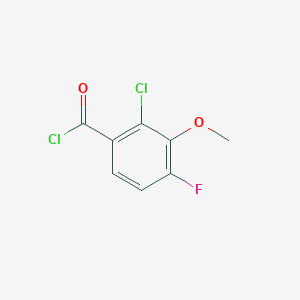
Dimethyl 2,2-difluoroheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2-difluoroheptanedioate is a colorless, odorless, and flammable liquid that is commonly used in scientific experiments .
Molecular Structure Analysis
The molecular formula of this compound is C9H14F2O4 . The InChI code is 1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 224.2 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 225.6±40.0 °C at 760 mmHg . The flash point is 87.9±22.2 °C .Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2-difluoroheptanedioate is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, this compound is used as a raw material in the production of pharmaceuticals. In organic synthesis, this compound is used as a reagent to synthesize a variety of organic compounds. In biochemistry, this compound is used in a variety of reactions, including enzyme-catalyzed reactions and enzymatic reactions.
Wirkmechanismus
Dimethyl 2,2-difluoroheptanedioate is a versatile compound that can be used in a variety of reactions. In nucleophilic substitution reactions, this compound acts as a nucleophile and reacts with an electrophile, forming a new bond. In Grignard reactions, this compound acts as a nucleophile and reacts with an alkyl halide, forming a new bond. In Wittig reactions, this compound acts as a nucleophile and reacts with an aldehyde or ketone, forming a new bond.
Biochemical and Physiological Effects
This compound is a low-toxicity compound that has no known biochemical or physiological effects. It is not known to interact with any enzymes, hormones, or other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl 2,2-difluoroheptanedioate in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, this compound is volatile and can easily evaporate, so it should be stored in a tightly sealed container. Additionally, this compound is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
Future research on Dimethyl 2,2-difluoroheptanedioate could focus on its use in drug synthesis, organic synthesis, and biochemistry. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted into the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesemethoden
Dimethyl 2,2-difluoroheptanedioate can be synthesized via a variety of methods, including a nucleophilic substitution reaction, a Grignard reaction, and a Wittig reaction. In the nucleophilic substitution reaction, this compound is formed by reacting a primary amine with a difluoroheptanedioate ester. In the Grignard reaction, this compound is formed by reacting a Grignard reagent with a difluoroheptanedioate ester. In the Wittig reaction, this compound is formed by reacting a Wittig reagent with a difluoroheptanedioate ester.
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2,2-difluoroheptanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWYOIQNGIZMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

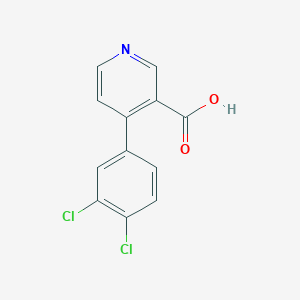
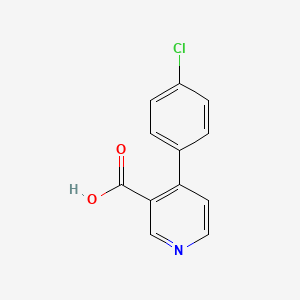

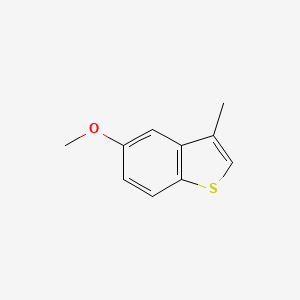
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

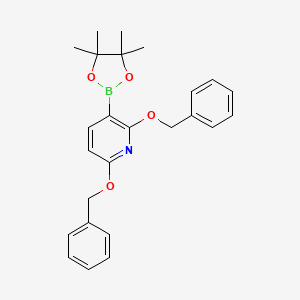

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

